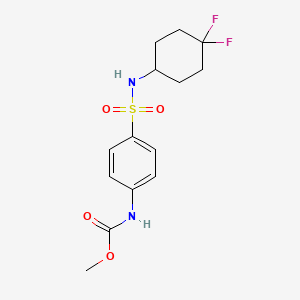

Méthyl (4-(N-(4,4-difluorocyclohexyl)sulfamoyl)phényl)carbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Methyl (4-(N-(4,4-difluorocyclohexyl)sulfamoyl)phenyl)carbamate is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic applications. This compound features a unique structure that combines a carbamate group with a difluorocyclohexyl moiety, making it an interesting subject for various studies.

Applications De Recherche Scientifique

Methyl (4-(N-(4,4-difluorocyclohexyl)sulfamoyl)phenyl)carbamate has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.

Industry: It finds applications in the development of new materials and chemical processes.

Mécanisme D'action

Target of Action

The primary target of methyl N-[4-[(4,4-difluorocyclohexyl)sulfamoyl]phenyl]carbamate is cytosolic phospholipase A2α (cPLA2α) . This enzyme plays a crucial role in the arachidonic acid cascade, a biochemical pathway that leads to the formation of oxidized arachidonic acid products such as prostaglandins and leukotrienes .

Mode of Action

The compound interacts with cPLA2α, inhibiting its activity . This interaction prevents the enzyme from releasing the common precursor arachidonic acid from phospholipids

Biochemical Pathways

By inhibiting cPLA2α, the compound affects the arachidonic acid cascade . This cascade leads to the formation of prostaglandins and leukotrienes, which are involved in various physiological effects . When this pathway is excessively stimulated by inflammatory cytokines, high concentrations of these compounds, known as eicosanoids, are involved in the pathogenesis of inflammatory diseases .

Result of Action

The inhibition of cPLA2α by the compound can potentially reduce the production of prostaglandins and leukotrienes . This could alleviate the symptoms of inflammatory diseases, as these compounds are involved in the pathogenesis of such conditions .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of methyl (4-(N-(4,4-difluorocyclohexyl)sulfamoyl)phenyl)carbamate typically involves multiple steps. One common method starts with the preparation of 4,4-difluorocyclohexylamine, which is then reacted with sulfonyl chloride to form the corresponding sulfonamide. This intermediate is subsequently coupled with methyl 4-aminophenylcarbamate under suitable conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process.

Analyse Des Réactions Chimiques

Types of Reactions

Methyl (4-(N-(4,4-difluorocyclohexyl)sulfamoyl)phenyl)carbamate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carbamate group into an amine.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents such as nitric acid for nitration or bromine for bromination are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

Comparaison Avec Des Composés Similaires

Similar Compounds

4,4-Difluorocyclohexanone: Shares the difluorocyclohexyl moiety but lacks the sulfonamide and carbamate groups.

4,4-Difluorocyclohexylamine: Contains the difluorocyclohexyl group but differs in its functional groups.

Uniqueness

Methyl (4-(N-(4,4-difluorocyclohexyl)sulfamoyl)phenyl)carbamate is unique due to its combination of a carbamate group with a difluorocyclohexyl moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Activité Biologique

Methyl (4-(N-(4,4-difluorocyclohexyl)sulfamoyl)phenyl)carbamate is a synthetic compound that has garnered attention for its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of methyl (4-(N-(4,4-difluorocyclohexyl)sulfamoyl)phenyl)carbamate can be represented as follows:

- Chemical Formula : C14H16F2N2O3S

- Molecular Weight : 334.35 g/mol

This compound features a carbamate functional group linked to a phenyl ring that is further substituted with a sulfamoyl group. The presence of a difluorocyclohexyl moiety enhances its lipophilicity, which may influence its biological interactions.

Research indicates that methyl (4-(N-(4,4-difluorocyclohexyl)sulfamoyl)phenyl)carbamate acts primarily through the inhibition of specific protein interactions. Notably, it has been studied as an inhibitor of the menin-MLL (mixed-lineage leukemia) interaction, which is crucial in various leukemias and other malignancies. By disrupting this interaction, the compound may exert anti-cancer effects.

In Vitro Studies

- Cell Proliferation Inhibition : In vitro studies have demonstrated that the compound significantly inhibits the proliferation of MLL-rearranged leukemia cell lines. The half-maximal inhibitory concentration (IC50) values observed were in the low micromolar range, indicating potent activity against these cell lines.

- Apoptosis Induction : Flow cytometry analyses revealed that treatment with the compound leads to increased apoptosis in cancer cells, as evidenced by enhanced Annexin V staining and caspase activation.

- Selectivity : The compound exhibits selectivity towards cancer cells with MLL rearrangements while sparing normal hematopoietic cells, suggesting a favorable therapeutic window.

Clinical Relevance

A recent study published in Nature highlighted the efficacy of methyl (4-(N-(4,4-difluorocyclohexyl)sulfamoyl)phenyl)carbamate in preclinical models of leukemia. The study reported:

- Tumor Reduction : Mice treated with the compound showed significant tumor size reduction compared to controls.

- Survival Rates : Increased survival rates were observed in treated mice, correlating with reduced tumor burden.

Toxicity Profile

The toxicity profile of the compound has been evaluated through various assays:

- Acute Toxicity : In animal models, no significant acute toxicity was noted at therapeutic doses.

- Long-term Effects : Ongoing studies are assessing potential long-term effects and organ-specific toxicity.

Comparative Analysis with Similar Compounds

Propriétés

IUPAC Name |

methyl N-[4-[(4,4-difluorocyclohexyl)sulfamoyl]phenyl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18F2N2O4S/c1-22-13(19)17-10-2-4-12(5-3-10)23(20,21)18-11-6-8-14(15,16)9-7-11/h2-5,11,18H,6-9H2,1H3,(H,17,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOEITHWTGZUELL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2CCC(CC2)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18F2N2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.37 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.